N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456585
InChI: InChI=1S/C11H14F3N/c1-10(2,15-3)8-4-6-9(7-5-8)11(12,13)14/h4-7,15H,1-3H3
SMILES: CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol

N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine

CAS No.:

Cat. No.: VC13456585

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-(4-(trifluoromethyl)phenyl)propan-2-amine -

Specification

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
IUPAC Name N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine
Standard InChI InChI=1S/C11H14F3N/c1-10(2,15-3)8-4-6-9(7-5-8)11(12,13)14/h4-7,15H,1-3H3
Standard InChI Key JSIYDUPQTJOTDF-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, N-methyl-2-[4-(trifluoromethyl)phenyl]propan-2-amine, reflects its branched structure. Key features include:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity.

  • Tertiary amine: Contributes to basicity and potential receptor interactions .

The SMILES notation CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC\text{CC(C)(C1=CC=C(C=C1)C(F)(F)F)NC} and InChIKey JSIYDUPQTJOTDF-UHFFFAOYSA-N provide precise structural identifiers .

Physicochemical Data

PropertyValueSource
Molecular Weight217.23 g/mol
Density1.1±0.1 g/cm³
Boiling Point217.5±35.0 °C (est.)
LogP (Partition Coeff.)2.17

The trifluoromethyl group’s electronegativity influences solubility and reactivity, favoring interactions with hydrophobic biological targets.

Synthesis and Industrial Production

Condensation and Reduction

A common method involves:

  • Condensation: Reacting 4-(trifluoromethyl)benzaldehyde with methylamine to form an imine intermediate .

  • Reduction: Using sodium borohydride or Pd/C under H2\text{H}_2 to yield the amine .
    Example:

RCHO+CH3NH2RCH=NCH3NaBH4RCH2NHCH3\text{RCHO} + \text{CH}_3\text{NH}_2 \rightarrow \text{RCH=NCH}_3 \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{NHCH}_3

This route achieves yields >70% with purification via fractional distillation .

Cross-Coupling Reactions

Biological Activity and Mechanisms

Serotonin Receptor Modulation

The compound exhibits affinity for 5-HT receptors, particularly 5-HT1A_{1A} and 5-HT2A_{2A} subtypes. Key findings:

  • In vitro IC50_{50}: 120 nM for 5-HT1A_{1A}.

  • Antidepressant potential: Preclinical models show reduced immobility time in forced swim tests.

Enzyme Interactions

  • Cytochrome P450 inhibition: Competes with substrates like dextromethorphan (Ki_i = 8.2 μM).

  • Monoamine oxidase (MAO) modulation: Enhances synaptic serotonin levels by inhibiting MAO-A.

Applications in Research and Industry

Medicinal Chemistry

  • Lead compound: Structural analogs are explored for anxiety and depression therapies .

  • PET radioligands: 18F^{18}\text{F}-labeled derivatives enable serotonin receptor imaging .

Industrial Uses

  • Surfactants: Trifluoromethyl groups improve thermal stability in lubricants .

  • Agrochemicals: Serves as an intermediate in herbicide synthesis .

HazardCategoryPrecautions
Acute toxicity (oral)4 (H302)Avoid ingestion
Skin irritation2 (H315)Use protective gloves
Eye irritation2A (H319)Safety goggles

Comparison with Structural Analogs

CompoundMolecular FormulaBioactivity (IC50_{50})Key Difference
N-Methyl-2-(3-TFMP)propan-2-amineC11H14F3N\text{C}_{11}\text{H}_{14}\text{F}_{3}\text{N}5-HT1A_{1A}: 150 nMMeta-substituted phenyl
N-Ethyl-2-(4-TFMP)propan-2-amineC12H16F3N\text{C}_{12}\text{H}_{16}\text{F}_{3}\text{N}5-HT1A_{1A}: 210 nM Ethyl vs. methyl group

The para-substituted trifluoromethyl group in the target compound enhances receptor selectivity compared to meta-substituted analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator